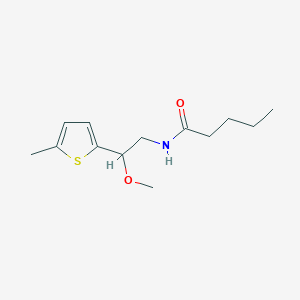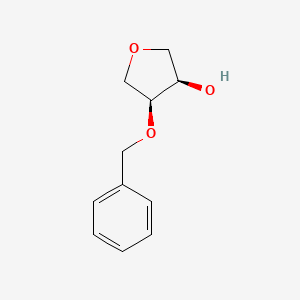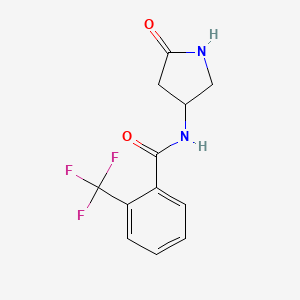
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in tumor cells. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-viral activity against the influenza virus.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide as a fluorescent probe for detecting protein-ligand interactions in biochemical assays. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide and its potential toxicity.
Synthesis Methods
The synthesis of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide and N, N'-dicyclohexylcarbodiimide, followed by the addition of 3-pyrrolidinone. The resulting product is then purified through column chromatography to obtain N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide in high purity.
Scientific Research Applications
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions in biochemical assays.
properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)11(19)17-7-5-10(18)16-6-7/h1-4,7H,5-6H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSLHCSFVWYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2856483.png)

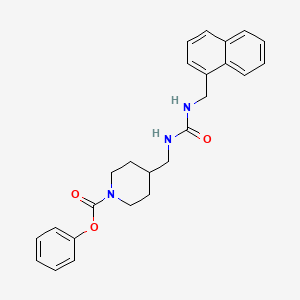
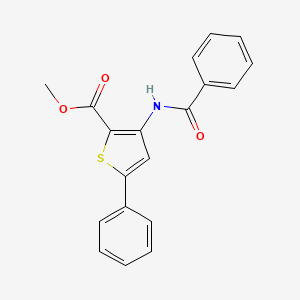
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2856487.png)

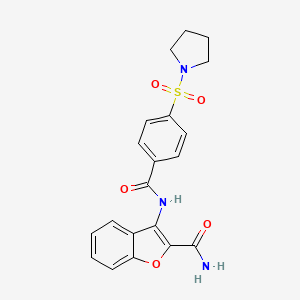
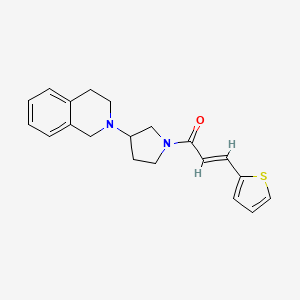
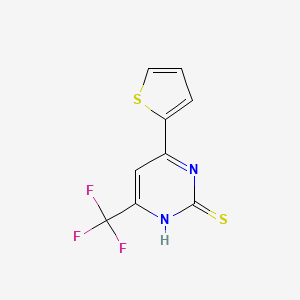
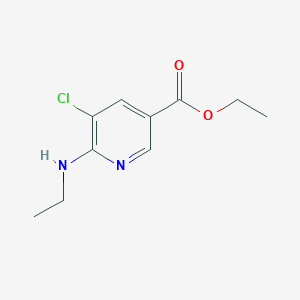
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2856500.png)
![1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2856502.png)
